![molecular formula C4H2K2N4NiO B3044246 Potassium tetracyanonickelate(II) hydrate CAS No. 339527-86-5](/img/structure/B3044246.png)
Potassium tetracyanonickelate(II) hydrate
Overview
Description
Potassium tetracyanonickelate(II) hydrate, also known as Dipotassium nickel(2+) tetracyanide, is an inorganic compound with the formula K2Ni(CN)4·xH2O . It is usually encountered as the monohydrate but the anhydrous salt is also known . Both forms are yellow, water-soluble, diamagnetic solids .
Synthesis Analysis
Potassium tetracyanonickelate(II) hydrate is prepared by treating aqueous solutions of nickel(II) salts with potassium cyanide . The synthesis is often conducted stepwise, beginning with precipitating solid nickel dicyanide coordination polymer . This route allows removal of excess potassium salts .Molecular Structure Analysis
The salt consists of potassium ions and the tetracyanonickelate coordination complex, which is square planar . The [Ni(CN)4]2- anions are arranged in a columnar structure with Ni—Ni distances of 4.294 Å, which is well beyond the sum of the van der Waals radius of the nickel cation .Chemical Reactions Analysis
The N-terminus of the cyanide ligand is basic and nucleophilic . The complex binds four equivalents of boron trifluoride: K2[Ni(CN)4] + 4 BF3 → K2[Ni(CNBF3)4] . Cyanide is a sufficient pi-acceptor ligand to allow reduction of K2Ni(CN)4 to the Ni(0) derivative . Thus, potassium in anhydrous ammonia affords the tetraanionic, tetrahedral Ni(0) derivative [Ni(CN)4]4- .Physical And Chemical Properties Analysis
Potassium tetracyanonickelate(II) hydrate is a yellow solid . It has a density of 1.875 g/mL . It is soluble in water . The molecular weight is 240.96 (anhydrous basis) .Scientific Research Applications
Metal-Organic Frameworks (MOFs) Synthesis
Potassium tetracyanonickelate(II) hydrate serves as a precursor for the synthesis of Hofmann-type metal-organic frameworks (MOFs) . These porous materials exhibit high open metal sites density, making them valuable for gas storage, separation, and catalysis. Researchers explore MOFs for applications such as carbon capture, drug delivery, and sensing .
Anion-Exchange Resin for Cyanide Removal
In industrial plating wastewater treatment, residual cyanide complexes pose environmental risks. Potassium tetracyanonickelate(II) hydrate can be used to create an anion-exchange resin specifically designed for removing these cyanide complexes. The resin selectively binds to cyanide ions, facilitating their removal from contaminated water .
Photoluminescent Materials
While not as common as other applications, some studies explore the photoluminescent properties of tetracyanonickelate(II) complexes. These materials absorb light and emit it at longer wavelengths, potentially finding use in optoelectronic devices or sensors.
Safety and Hazards
Mechanism of Action
Target of Action
Potassium tetracyanonickelate(II) hydrate is an inorganic compound that primarily targets the lungs It’s known to have a significant impact when inhaled, ingested, or in contact with skin .
Mode of Action
It consists of potassium ions and the tetracyanonickelate coordination complex, which is square planar
Biochemical Pathways
It can be used as a precursor for the synthesis of hofmann-type metal-organic frameworks (mofs) with high open metal sites density . It can also be used in the synthesis of an anion-exchange resin for the removal of residual cyanide complexes in industrial plating wastewater .
Pharmacokinetics
It’s known to be harmful if swallowed, inhaled, or in contact with skin .
Result of Action
It’s known to be highly toxic and may cause cancer by inhalation . It’s also harmful if swallowed or in contact with skin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Potassium tetracyanonickelate(II) hydrate. For instance, contact with acids liberates toxic gas . It’s also important to note that this compound is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
dipotassium;nickel(2+);tetracyanide;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.Ni.H2O/c4*1-2;;;;/h;;;;;;;1H2/q4*-1;2*+1;+2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZJEIWYJQFLFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Ni+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2K2N4NiO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333844 | |
Record name | Dipotassium tetracyanonickelate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339527-86-5 | |
Record name | Dipotassium tetracyanonickelate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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